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molecular formula C11H13BrO2 B1275589 Tert-butyl 2-bromobenzoate CAS No. 55666-42-7

Tert-butyl 2-bromobenzoate

Cat. No. B1275589
M. Wt: 257.12 g/mol
InChI Key: ZELNHJFYEDOWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957093B2

Procedure details

To a solution of 2-bromobenzoic acid (8.08 g, 40.2 mmol), DMAP (0.492 g, 8.0 mmol) and t-BuOH (9.3 mL, 80.4 mmol) in dry DCM (300 mL) under argon, was added DCC (9.96 g, 48.2 mmol). The reaction mixture was stirred at room temperature for 20 h. The resulting mixture was filtered and the filtrate was evaporated in vacuo. The crude mixture was dissolved in AcOEt (300 mL) and washed with saturated aqueous NaHCO3 (261), brine and then dried over Na2SO4. After filtration, solvent was evaporated. The crude product was purified by flash chromatography on silica gel (AcOEt/hexane 0→30%) to obtain the title compound.
Quantity
8.08 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.492 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:11][C:12](O)([CH3:14])[CH3:13].C1CCC(N=C=NC2CCCCC2)CC1>CN(C1C=CN=CC=1)C.C(Cl)Cl>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][C:12]([CH3:14])([CH3:13])[CH3:11])=[O:5]

Inputs

Step One
Name
Quantity
8.08 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Name
Quantity
9.3 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
9.96 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
0.492 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was dissolved in AcOEt (300 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (261), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration, solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (AcOEt/hexane 0→30%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=C(C(=O)OC(C)(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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